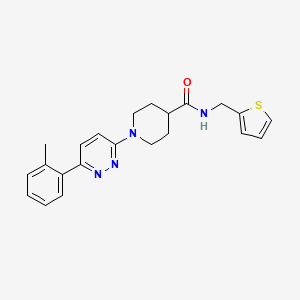![molecular formula C16H15ClF3N3O2S B2862397 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 478077-42-8](/img/structure/B2862397.png)
1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of the compound is less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and is found to be in the acceptable range for evaluation of drug-like molecules .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves several chemical reactions. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 405.82. The InChI Key is GGTXCUVLRKFBHT-UHFFFAOYSA-N. Further physical and chemical properties are not specified in the available literature.Aplicaciones Científicas De Investigación
Antifungal Activity
One novel application of compounds related to 1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine is in antifungal research. A study by Darandale et al. (2013) synthesized compounds involving piperazines and evaluated their antifungal activity. This research indicated moderate to good antifungal effects, particularly against Cryptococcus neoformans, highlighting the potential of piperazine derivatives in developing antifungal treatments (Darandale et al., 2013).
Anticancer Activity
Szafrański and Sławiński (2015) explored the synthesis of novel pyridine sulfonamide derivatives with potential anticancer activity. Their findings suggest that certain compounds, specifically those containing a piperazine moiety, showed promising activity against leukemia, colon cancer, and melanoma cell lines, offering insight into the design of new anticancer drugs (Szafrański & Sławiński, 2015).
Receptor Antagonist Development
Borrmann et al. (2009) developed adenosine A2B receptor antagonists incorporating the piperazine sulfonyl motif. These compounds demonstrated subnanomolar affinity and high selectivity, particularly PSB-603, which showed promise as a pharmacological tool for A2B receptor characterization, underscoring the versatility of piperazine derivatives in receptor-targeted drug development (Borrmann et al., 2009).
Antimicrobial Activity
Vinaya et al. (2009) focused on the synthesis of piperidine derivatives for antimicrobial use. Their research demonstrated significant antimicrobial activity against bacterial and fungal pathogens affecting tomato plants, emphasizing the potential agricultural applications of these compounds (Vinaya et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
, suggesting potential targets within these cells.
Mode of Action
Biochemical Pathways
, suggesting that it may interfere with the biochemical pathways of this fungus.
Pharmacokinetics
This fulfills the criteria of Lipinski’s rule of five and is found to be in the acceptable range for evaluation of drug-like molecules.
Result of Action
, suggesting that it may induce cell death or inhibit cell proliferation in these cancer types.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2S/c17-12-3-5-13(6-4-12)26(24,25)23-10-8-22(9-11-23)15-14(16(18,19)20)2-1-7-21-15/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTXCUVLRKFBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/no-structure.png)
![1-(2-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2862318.png)
![5-{3-[(3-Isopropoxypropyl)amino]-7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl}-2-methoxyphenol](/img/structure/B2862319.png)
![5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2862320.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2862322.png)
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2862323.png)
![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)
![2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2862329.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2862332.png)
![N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2862334.png)

![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)